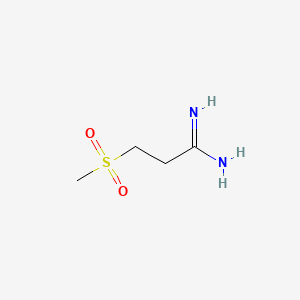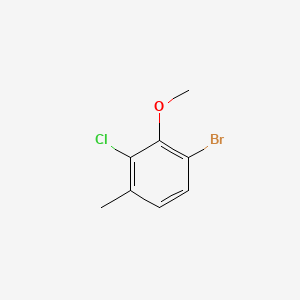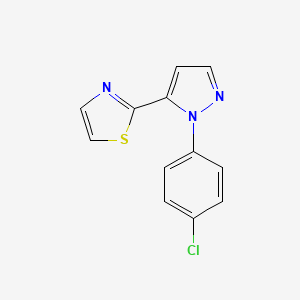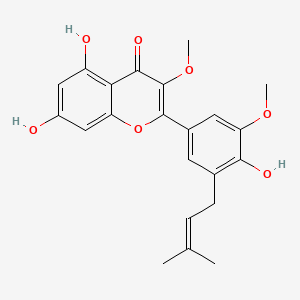
Dodoviscin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodoviscin J is a type of flavonoid with the CAS number 1372527-42-8 . It is a yellow powder and can be isolated from the aerial parts of Dodonaea viscosa . It has been found to promote adipocyte differentiation as characterized by increased triglyceride levels in 3T3L1 cells .
Molecular Structure Analysis
Dodoviscin J has the molecular formula C22H22O7 and a molecular weight of 398.4 . Its chemical name is 5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one .Physical And Chemical Properties Analysis
Dodoviscin J is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to be stored desiccated at -20°C .Scientific Research Applications
Chemogenomics
Chemogenomics: is the systematic identification of small molecules that interact with protein targets to modulate their function. Dodoviscin J, through computational chemogenomics, can be analyzed for potential interactions with biological targets. This approach aids in identifying novel bioactive compounds and therapeutic targets, as well as elucidating the mechanisms of action of known drugs .
Drug Discovery
In drug discovery , Dodoviscin J’s role is significant in the early stages of screening for potential drug candidates. Its molecular structure allows for the in silico analysis of interactions with various biological targets, which is crucial for prioritizing compounds for experimental testing, thus reducing time and costs associated with drug development .
Oncology
Oncology: research benefits from compounds like Dodoviscin J due to its potential inhibitory effects on oncogenic enzymes. For instance, it can be screened against mutant enzymes like Isocitrate dehydrogenase (IDH1-R132C), which are implicated in metabolic pathways associated with cancer .
Kinase Inhibition
Dodoviscin J may serve as a starting point for the development of kinase inhibitors . Kinases play a crucial role in cell signaling and are targets for therapeutic intervention in diseases like cancer and inflammation. Dodoviscin J can be virtually screened for its inhibitory activity against kinases such as extracellular signal-regulated protein kinase 2 (ERK2) .
Pharmacokinetics
The study of pharmacokinetics is essential for understanding the behavior of drugs within the body. Dodoviscin J can be analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting its efficacy and safety as a potential drug .
Nanotechnology
In nanotechnology , Dodoviscin J could be explored for its utility in drug delivery systems, particularly in the development of nanocarriers. These carriers can enhance the solubility and delivery efficiency of therapeutic compounds, especially in the treatment of diseases like cancer .
Mechanism of Action
Target of Action
Dodoviscin J, a prenyl flavonol derivative, has been found to target extracellular signal-regulated protein kinase 2 (ERK2) . ERK2 is a crucial component of the MAPK/ERK pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
Dodoviscin J interacts with ERK2, exhibiting inhibitory activity . The compound binds to ERK2, potentially altering its conformation and inhibiting its function . This interaction disrupts the normal functioning of the MAPK/ERK pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Dodoviscin J is the MAPK/ERK pathway . This pathway is essential for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating various cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting ERK2, Dodoviscin J disrupts this pathway, potentially leading to altered cell behavior .
Result of Action
The inhibition of ERK2 by Dodoviscin J can lead to changes in cellular processes regulated by the MAPK/ERK pathway . For instance, Dodoviscin J has been found to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This suggests that the compound may have potential applications in regulating adipogenesis .
properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIUFQDDVFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

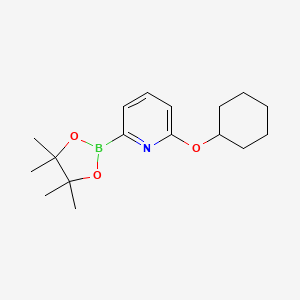
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

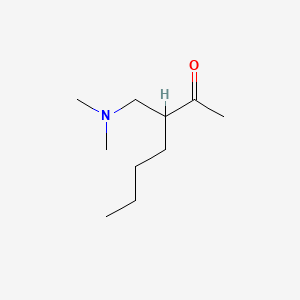
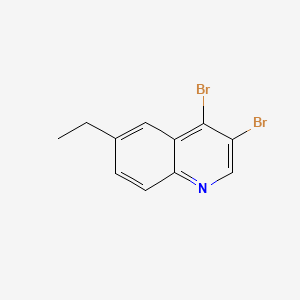
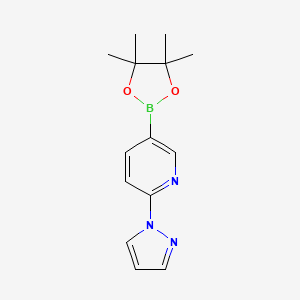


![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)


